N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride
Description
Chemical Identity and Structural Characterization
Molecular Structure and Composition
Molecular Formula and Exact Mass
The compound’s molecular formula is C₁₁H₁₈ClNO , with an exact mass of 215.10784 g/mol (calculated from isotopic composition). The hydrochloride salt form introduces a chlorine atom, increasing the molecular weight compared to the free base.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈ClNO | |
| Molecular Weight | 215.72 g/mol | |
| Exact Mass | 215.10784 g/mol |
Structural Components and Functional Groups
The molecule comprises:
- 2,3-Dimethylphenoxy group : A benzene ring substituted with methyl groups at the 2- and 3-positions, linked via an ether oxygen.
- Ethyl chain : A two-carbon bridge connecting the phenoxy group to the amine.
- N-Methylamine : A tertiary amine (N-methyl) protonated as a hydrochloride salt.
Functional Groups :
- Phenoxy group : Ar-O- (ether linkage)
- Tertiary amine : NR₃⁺ (protonated nitrogen)
- Methyl substituents : C-H₃ (electron-donating groups on the aromatic ring).
Bond Angles and Molecular Geometry
- Aromatic ring : Planar geometry with C-C-C bond angles of ~120° due to sp² hybridization.
- Ether linkage : Tetrahedral geometry around the oxygen atom (O-C-C bond angle ~109.5°).
- Ethyl chain : Tetrahedral geometry at each carbon atom, with single-bond rotations allowing flexibility.
Crystal Structure and Solid-State Properties
No experimental crystallographic data are available in public repositories. However, the hydrochloride salt form likely adopts a crystalline structure stabilized by:
Nomenclature and Classification
IUPAC Naming and Systematic Classification
The IUPAC name is 2-(2,3-dimethylphenoxy)-N-methylethanamine;hydrochloride . Systematic classification places it in the:
- Chemical family : Aryloxyalkylamines (secondary/tertiary amines with aryl ether substituents).
- Therapeutic class : Potential psychoactive/pharmacological agent (based on structural analogs).
Registry Identifiers and Database Entries
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 199453-93-5 | |
| PubChem CID | 17176674 | |
| MDL Number | MFCD08728056 | |
| ZINC ID | ZINC09246074 |
Structural Homologs and Chemical Family Classification
Homologs include:
- 2-(2,6-Dimethylphenoxy)-N-methylethanamine hydrochloride : Isomeric variant with methyl groups at 2,6-positions.
- [2-(3,4-Dimethylphenoxy)ethyl]amine hydrochloride : Analog with methyl groups at 3,4-positions.
- N-[2-(2,4-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride : Oxadiazole-containing derivative.
Physicochemical Properties
Solubility Parameters in Various Solvents
While explicit solubility data are unavailable, trends for similar hydrochloride salts suggest:
| Solvent | Expected Solubility (mg/mL) | Rationale |
|---|---|---|
| Water | High (>50) | Polar solvent; ionic interactions |
| Ethanol | Moderate (10–50) | Partial polarity |
| Dichloromethane | Low (<10) | Nonpolar solvent |
Partition Coefficients and Lipophilicity Measurements
The xlogP (estimated logP) is 2.58 , indicating moderate lipophilicity. This is attributed to:
- Lipophilic components : Aromatic ring with electron-donating methyl groups.
- Hydrophilic components : Protonated amine and ether oxygen.
pKa Values and Ionization Behavior
The tertiary amine’s pKa is estimated to be ~10 , meaning it is protonated at physiological pH (pH 7.4), forming a cationic species. The hydrochloride salt ensures stability in aqueous solutions by maintaining the ionized form.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9-5-4-6-11(10(9)2)13-8-7-12-3;/h4-6,12H,7-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVYKNPFXRHSSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCNC)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with methylamine to produce N-[2-(2,3-dimethylphenoxy)ethyl]-N-methylamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
Serotonin Receptor Modulation
One of the primary applications of N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride is its role as a ligand for serotonin receptors. Research indicates that compounds similar to this one can act as agonists or antagonists for serotonin receptors, which are crucial in treating a range of disorders such as anxiety, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Therapeutic Uses
The modulation of serotonin activity through these compounds has been linked to therapeutic effects in conditions including:
- Anxiety Disorders
- Depression
- Migraine Treatment
- Obesity Management
- Schizophrenia
- Chemotherapy-Induced Vomiting
Biochemical Research
Proteomics Research
this compound is utilized in proteomics research for its biochemical properties. It serves as a biochemical tool for studying protein interactions and functions within cellular environments. This application is particularly valuable in understanding the molecular mechanisms underlying various diseases .
Case Study 1: Serotonin Receptor Activity
A study investigated the effects of this compound on serotonin receptor activity. The results demonstrated that the compound effectively modulated receptor activity, leading to significant improvements in animal models of anxiety and depression. The study highlighted the potential for developing new antidepressant therapies based on this compound .
Case Study 2: Cytotoxicity Analysis
Another research effort focused on evaluating the cytotoxic effects of related compounds on cancer cell lines. The findings indicated that certain derivatives exhibited selective cytotoxicity against specific cancer types, suggesting a pathway for developing targeted cancer therapies. While this compound was not the primary focus, its structural similarities to effective compounds underscore its potential utility in cancer research .
Data Tables
| Application Area | Specific Use Cases | Relevant Findings |
|---|---|---|
| Pharmaceutical | Anxiety, Depression | Modulates serotonin receptors; potential antidepressant |
| Biochemical Research | Proteomics | Used as a biochemical tool for protein studies |
| Cancer Research | Cytotoxicity Studies | Selective cytotoxic effects observed in cancer cell lines |
Mechanism of Action
The mechanism of action of N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-2-propen-1-amine hydrochloride: This compound has a similar core structure but includes a chloro substituent and different positioning of methyl groups.
[2-(2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride: Another similar compound with an ethylamine group instead of a methylamine group.
Uniqueness
N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride is unique due to its specific combination of a phenoxy group and a methylamine group, which provides distinct chemical properties and reactivity compared to its analogs .
Biological Activity
N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride is a compound of interest in biochemical research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including neurotransmitter modulation, potential therapeutic applications, and insights from relevant studies.
- Molecular Formula : C₁₁H₁₈ClNO
- Molecular Weight : Approximately 215.72 g/mol
- CAS Number : 199453-93-5
This compound features a dimethylphenoxy group attached to an ethyl chain and a methylamine moiety, which contributes to its distinct biological properties.
Biological Activity Overview
The biological activity of this compound is primarily associated with its potential as a neurotransmitter modulator. While specific mechanisms of action are not fully elucidated, similar compounds have demonstrated significant interactions with serotonin receptors and other neurotransmitter systems.
- Neurotransmitter Modulation :
- Antitumor Activity :
Table 1: Summary of Biological Activities of Related Compounds
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multiple steps requiring careful control to ensure high yields and purity. The structure-activity relationship indicates that modifications to the phenoxy group may significantly influence biological activity.
Key Insights from SAR Studies
- Variations in the substitution pattern on the phenyl ring can lead to changes in receptor affinity and selectivity.
- Compounds with specific functional groups have demonstrated enhanced biological activities, highlighting the importance of structural optimization in drug development.
Future Directions
The ongoing research into the biological activities of this compound suggests several promising avenues for exploration:
- Therapeutic Applications : Given its potential role as a neurotransmitter modulator, further studies could investigate its efficacy in treating mood disorders or neurodegenerative diseases.
- Cancer Research : The antitumor properties observed in related compounds warrant further investigation into its potential use as an anticancer agent.
- Mechanistic Studies : Understanding the exact mechanisms by which this compound interacts with various receptors will be crucial for developing targeted therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves alkylation of N-methylamine derivatives with halogenated phenoxyethyl precursors. For example, refluxing with a strong base (e.g., NaNH₂) facilitates nucleophilic substitution. Reaction optimization includes controlling temperature (e.g., 80–100°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of precursors. Post-synthesis, acidification with HCl yields the hydrochloride salt .
Q. How can structural characterization of this compound be performed to confirm purity and molecular identity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., chemical shifts for methyl groups on the aromatic ring at δ ~2.2 ppm and ethylenic protons at δ ~3.5–4.0 ppm) confirm substituent positions .
- HRMS : Validate molecular weight (e.g., calculated m/z for C₁₃H₂₀ClNO: 241.12; observed m/z: 241.10 ± 0.02) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: 60.12%, H: 7.82%, N: 5.44%) .
Q. What solvents and reaction conditions are suitable for derivatization or functional group modifications?
- Methodological Answer :
- Oxidation : Use mild agents like MnO₂ in dichloromethane to avoid over-oxidation of the phenoxy group .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) selectively reduces unsaturated bonds without affecting aromatic methyl groups .
- pH Sensitivity : Adjust reaction pH to 5–6 during purification to avoid salt formation and maximize yield .
Advanced Research Questions
Q. How does the electronic effect of 2,3-dimethylphenoxy substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methyl groups deactivate the aromatic ring, reducing electrophilic substitution. Use directing groups (e.g., boronic acids in Suzuki-Miyaura coupling) to enhance regioselectivity. Computational modeling (DFT calculations) predicts charge distribution, guiding catalyst selection (e.g., Pd(PPh₃)₄) .
Q. What strategies mitigate byproduct formation during N-alkylation steps?
- Methodological Answer :
- Temperature Control : Maintain ≤100°C to prevent elimination side reactions.
- Phase-Transfer Catalysis : Use tetrabutylammonium bromide to enhance reaction efficiency in biphasic systems .
- Byproduct Analysis : Monitor via LC-MS; common byproducts include dimerized ethylenediamine derivatives (m/z ~400–450) .
Q. How can impurity profiles be analyzed, and what analytical techniques quantify trace contaminants?
- Methodological Answer :
- HPLC-DAD : Detect impurities at 254 nm; retention times compared to reference standards (e.g., unreacted phenoxy precursors at ~6.2 min) .
- Limits of Quantification (LOQ) : Achieve ≤0.1% impurity detection using high-resolution mass spectrometry (HRMS) .
Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., 5-HT2C, PDB ID: 6BQG) to simulate ligand-receptor interactions.
- MD Simulations : Analyze stability of binding poses over 100 ns trajectories (GROMACS software) .
Environmental and Safety Considerations
Q. What are the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
